molecular formula C9H10ClNO2 B13827337 Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate

Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate

Cat. No.: B13827337
M. Wt: 199.63 g/mol
InChI Key: VIDMMVQLMVXZOW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate typically involves the chlorination of 3,5-dimethylpyridine followed by esterification. One common method involves the reaction of 3,5-dimethylpyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-3,5-dimethylpyridine is then reacted with methanol in the presence of a catalyst to form the ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or other substituted pyridines.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Hydrolysis Products: Hydrolysis yields 4-chloro-3,5-dimethylpyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The chlorine and ester groups can interact with active sites, altering the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    4-Chloro-3,5-dimethylpyridine: Lacks the ester group, making it less reactive in esterification reactions.

    Methyl 3,5-dimethylpyridine-2-carboxylate: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    4-Methoxy-3,5-dimethylpyridine:

Uniqueness: Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate is unique due to the presence of both chlorine and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the production of various complex molecules.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-5-4-11-8(9(12)13-3)6(2)7(5)10/h4H,1-3H3

InChI Key

VIDMMVQLMVXZOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)C(=O)OC

Origin of Product

United States

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